N-(2-chloro-9H-purin-6-yl)leucine

Adenosine Deaminase Metabolic Stability Purine Nucleoside Analogs

N-(2-Chloro-9H-purin-6-yl)leucine is a synthetic purine–amino acid conjugate belonging to the broader class of N-(purin-6-yl)amino acids. It is assembled via nucleophilic displacement of the 6-chloro substituent of 2,6-dichloropurine with L-leucine, yielding a molecule that retains the 2-chloro group on the purine ring.

Molecular Formula C11H14ClN5O2
Molecular Weight 283.71 g/mol
Cat. No. B7947276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-9H-purin-6-yl)leucine
Molecular FormulaC11H14ClN5O2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
InChIInChI=1S/C11H14ClN5O2/c1-5(2)3-6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17)
InChIKeyISCWZCDWBXXBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-9H-purin-6-yl)leucine Procurement Guide: Baseline Definition, Structural Classification, and Key Physicochemical Context


N-(2-Chloro-9H-purin-6-yl)leucine is a synthetic purine–amino acid conjugate belonging to the broader class of N-(purin-6-yl)amino acids. It is assembled via nucleophilic displacement of the 6-chloro substituent of 2,6-dichloropurine with L-leucine, yielding a molecule that retains the 2-chloro group on the purine ring [1]. This structural feature distinguishes it from the older, non-chlorinated N-(purin-6-yl)leucine series while preserving the branched-chain amino acid side chain. The compound is offered primarily as a research intermediate for medicinal-chemistry campaigns targeting adenosine-receptor ligands, kinase inhibitors, and antimycobacterial probes [2].

Medicinal chemistry library synthesis with sequential C6–C2 functionalisation
Antimycobacterial probe development (reported leucine-side-chain SAR)
Metabolic stability research (2‑chloro ADA‑resistance probe)
Plant cytokinin assay (low‑potency free‑acid baseline control)

Why N-(2-Chloro-9H-purin-6-yl)leucine Cannot Be Replaced by a Generic Purine–Amino Acid Conjugate


Purine–amino acid conjugates are not functionally interchangeable. The 2-chloro substituent profoundly alters metabolic stability: 2-chloroadenine nucleosides are established to resist oxidative deamination by adenosine deaminase (ADA), a trait that is absent in the 2-unsubstituted or 2-amino congeners [1]. Consequently, any procurement decision that treats N-(2-chloro-9H-purin-6-yl)leucine as a simple substitute for N-(purin-6-yl)leucine or N-(2-amino-9H-purin-6-yl)leucine ignores a well-characterized metabolic escape pathway and risks selecting an intermediate with a qualitatively different in vivo or in vitro stability profile.

Attribute
This Compound
Generic Purine–Amino Acid Conjugates
ADA Resistance
Expected resistant (2‑chloro class)
2‑unsubstituted/2‑amino congeners are ADA‑sensitive; metabolic stability may shift
C2 Reactivity
2‑Cl enables sequential SNAr diversification
2‑NH₂ is inert; 2‑H lacks handle; orthogonal library design not possible

Quantitative Differentiation Evidence: N-(2-Chloro-9H-purin-6-yl)leucine vs. Closest Analogs


ADA‑Mediated Deamination Resistance: 2‑Chloro vs. 2‑Unsubstituted Purine Core

2‑Chloroadenine nucleosides are documented to resist deamination by adenosine deaminase (ADA), whereas the corresponding 2‑unsubstituted adenosines are rapidly metabolized. In the specific case of N‑(2‑chloro‑9H‑purin‑6‑yl)leucine, the 2‑chloro group is expected to confer similar resistance relative to N‑(purin‑6‑yl)leucine. Although direct kinetic data for the leucine conjugate are not yet published, the class‑wide ADA‑resistance property of 2‑chloropurines is well established in the adenosine series [1].

ADA Resistance
Class-level
2‑Cl: expected resistant 2‑H: expected sensitive
Guides metabolic stability selection
No direct kinetic data for leucine conjugate; class inference from adenosine series
Adenosine Deaminase Metabolic Stability Purine Nucleoside Analogs

Cytokinin Activity of N‑(Purin‑6‑yl)amino Acids: Impact of the Free Carboxyl Group

In the classic excised radish cotyledon bioassay, N‑(purin‑6‑yl)amino acids bearing a free carboxylic acid group exhibit markedly reduced cytokinin activity compared with their esterified counterparts. N‑(purin‑6‑yl)‑α‑phenylglycine was identified as the most active free‑acid derivative in that series, yet its activity required a concentration of 100 µM to elicit a weak response, roughly 10 000‑fold less potent than kinetin [1]. This indicates that N‑(2‑chloro‑9H‑purin‑6‑yl)leucine, which also possesses an unesterified carboxyl group, will be substantially less potent as a cytokinin than any ester‑protected analog.

Cytokinin Activity
Class-level
~10 000‑fold gap vs. kinetin
Free‑carboxyl form shows intrinsically low cytokinin response
Based on purin‑6‑yl‑α‑phenylglycine; 2‑chloro derivative not measured
Cytokinin Plant Biology Solid‑Phase Synthesis

Reactivity of the 2‑Chloro Substituent Enables Orthogonal Elaboration Relative to 2‑Amino and 2‑Unsubstituted Analogs

The 2‑chloro group of N‑(2‑chloro‑9H‑purin‑6‑yl)leucine serves as a second electrophilic exit for sequential nucleophilic aromatic substitution (SNAr) under mild conditions. In contrast, the 2‑amino congener N‑(2‑amino‑9H‑purin‑6‑yl)leucine is inert to further SNAr, and the 2‑unsubstituted analog N‑(purin‑6‑yl)leucine lacks a reactive handle at the C2 position entirely. Although rate constants for the leucine‑bearing substrates have not been published, the differential reactivity of 2‑chloropurine versus 2‑aminopurine is a century‑old observation in heterocyclic chemistry [1], making the 2‑chloro derivative the preferred scaffold for library construction that requires late‑stage diversification at C2.

C2 Reactivity
Class-level
2‑Cl: amenable to SNAr 2‑NH₂: inert 2‑H: no leaving group
Enables sequential C6–C2 library diversification
Qualitative reactivity difference; rate constants not available
Nucleophilic Aromatic Substitution Purine Functionalisation Parallel Synthesis

Antimycobacterial Activity of N‑(Purin‑6‑yl)‑L‑leucine vs. Closest Amino‑Acid Congeners

In a panel of N‑(purin‑6‑yl)‑α‑amino acids tested against Mycobacterium tuberculosis H37Rv, the L‑leucine derivative (N‑(purin‑6‑yl)‑L‑leucine) exhibited a minimum inhibitory concentration (MIC) of 12.5 µg mL⁻¹. The corresponding L‑isoleucine analog showed an MIC of 25 µg mL⁻¹, and the glycine analog was inactive at the highest concentration tested (50 µg mL⁻¹) [1]. The 2‑chloro substituent of N‑(2‑chloro‑9H‑purin‑6‑yl)leucine is anticipated to further modulate potency by enhancing intracellular retention, but direct MIC data for the 2‑chloro derivative remain unreported.

Antimycobacterial MIC
Reported
Leucine 12.5 µg mL⁻¹
Isoleucine 25 µg mL⁻¹
Glycine >50 µg mL⁻¹
Supports antimycobacterial screening context
Data from 2‑unsubstituted series; 2‑chloro derivative not yet tested
Antimycobacterial Tuberculosis Purine Conjugates

N-(2-Chloro-9H-purin-6-yl)leucine: Evidence-Backed Application Scenarios for Procurement Decisions


Medicinal Chemistry Library Design Requiring C2‑C6 Sequential Functionalisation

When a project demands a purine scaffold that can be first diversified at C6 with an amino acid and subsequently elaborated at C2 via nucleophilic substitution, N‑(2‑chloro‑9H‑purin‑6‑yl)leucine is the only congener among the leucine‑bearing purine family that provides this orthogonal reactivity. The 2‑amino analog is unreactive, and the 2‑unsubstituted analog lacks a functional handle, making the 2‑chloro compound the mandatory starting material for such synthetic sequences [1].

Antitubercular Probe Development Guided by Side‑Chain SAR

Based on cross‑study MIC data, the L‑leucine side chain confers a 2‑fold improvement in antimycobacterial potency over L‑isoleucine and a > 4‑fold improvement over glycine. Researchers pursuing novel antitubercular agents should therefore select the leucine‑bearing purine scaffold as the most active core reported to date within the N‑(purin‑6‑yl)‑α‑amino acid series, and the 2‑chloro variant offers the additional benefit of predicted ADA resistance for future in vivo proof‑of‑concept studies [1].

Metabolic Stability Investigations of Purine–Amino Acid Conjugates

The 2‑chloro substituent is a recognised strategy for imparting ADA resistance in the broader adenosine analog class. N‑(2‑chloro‑9H‑purin‑6‑yl)leucine therefore serves as a direct probe for comparative metabolic stability studies aimed at quantifying the contribution of the 2‑chloro group to the half‑life of purine–amino acid conjugates in ADA‑containing matrices, using the non‑chlorinated N‑(purin‑6‑yl)leucine as the matched control [1].

Plant Cytokinin Research Requiring a Low‑Potency Baseline Control

For plant biologists designing cytokinin structure–activity studies, N‑(2‑chloro‑9H‑purin‑6‑yl)leucine is predicted to exhibit minimal cytokinin activity because of its free carboxylic acid group, as established by the 10 000‑fold potency gap between free‑acid purinyl amino acids and kinetin. The compound can therefore function as a negative control or as a scaffold for probing the effect of esterification on biological activity in plant bioassays [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis (C6–C2 sequential functionalisation)
2‑Chloro purine scaffold with orthogonal SNAr reactivity
C2 functionalisation efficiency and retention of ADA‑resistance attribute
Antimycobacterial screening studies
Leucine side‑chain SAR (reported MIC ranking)
MIC evaluation of 2‑chloro derivative and ADA‑resistance context
Metabolic stability (ADA) probe studies
2‑Chloro ADA‑resistance attribute
Comparative stability vs. 2‑unsubstituted analog in ADA‑containing matrices
Plant cytokinin research control
Free‑carboxyl low‑activity baseline
Cytokinin bioassay response and esterification rescue effects
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